N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide
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Overview
Description
N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their active sites .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Shares the piperazine moiety but lacks the thiophene and sulfonamide groups.
Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the piperazine moiety.
Uniqueness
N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide is unique due to its combination of a thiophene ring, a piperazine moiety, and a sulfonamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-3-22(4-2)27(24,25)17-14-18(26-15-17)19(23)21-12-10-20(11-13-21)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMSRYKYABPSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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